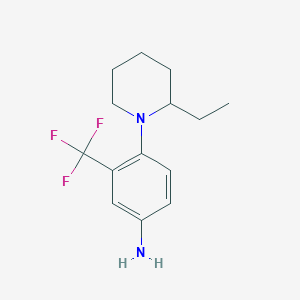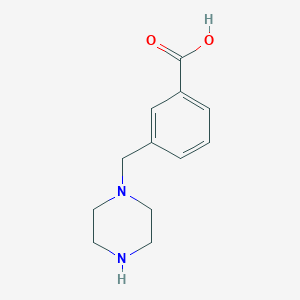
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C8H7F4NO It is a member of the aromatic amines family, characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-(trifluoromethoxy)benzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-3-(trifluoromethoxy)nitrobenzene.
Reduction: The nitro group in 4-fluoro-3-(trifluoromethoxy)nitrobenzene is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-fluoro-3-(trifluoromethoxy)benzene are nitrated using industrial nitration equipment.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient for large-scale production.
化学反应分析
Types of Reactions
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The trifluoromethoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- (4-(Trifluoromethyl)phenyl)methanamine
- (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine
- (3-(Trifluoromethoxy)phenyl)methanamine
Uniqueness
(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is unique due to the simultaneous presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[4-fluoro-3-(trifluoromethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEZTMITGPWONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590656 |
Source


|
| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-20-8 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
